Specific Scientific Field: This application falls under the field of Applied Physics, specifically in the development of Organic Solar Cells.
Summary of the Application: The compound is used to enhance the optical and electrical performance of a vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine:poly (3hexylthiophene) (VOPcPhO:P3HT) blending system by integrating plasmonic spherical silver into an active layer of organic solar cells .
Methods of Application: The method involves integrating plasmonic spherical silver into an active layer of organic solar cells. The influence of the size distribution and optical properties of the silver nanoparticles were studied using UV–Vis spectroscopy and field emission scanning electron microscopy .
Results or Outcomes: The study found that the presence of metallic nanostructures in the VOPcPhO:P3HT organic solar cells enhanced their performance .
Specific Scientific Field: This application falls under the field of Nanoscale Research, specifically in the synthesis of Composite Nanotubes.
Summary of the Application: The compound is used in the synthesis of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine (VOPcPhO): [6,6]-phenyl C71 butyric acid methyl ester (PC 71 BM) composite nanotubes .
Methods of Application: The method involves the use of a templating method to synthesize the composite nanotubes. Both VOPcPhO and PC 71 BM were incorporated into the nanotubes, which were then studied using high-resolution transmission electron microscope (HRTEM) and field emission scanning electron microscope (FESEM) .
Results or Outcomes: The study found that the VOPcPhO:PC 71 BM composite nanotubes showed significant property improvements compared to their bulk heterojunction counterpart .
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organic compound characterized by a central vanadyl ion (VO²⁺) coordinated with a phthalocyanine structure that includes four phenoxy groups. This compound is notable for its unique optical and electrical properties, making it of interest in various scientific fields, particularly in materials science and photonics. The molecular structure consists of a planar configuration which contributes to its stability and functionality in applications such as dye-sensitized solar cells and sensors .
The reactions involving vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine primarily focus on its synthesis and modification. A common method involves the reaction of vanadyl phthalocyanine with phenolic compounds under specific conditions to yield the tetraphenoxy derivative. The general reaction can be summarized as follows:
The compound can also undergo photo
Research on the biological activity of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine indicates that it may exhibit antioxidant properties and potential cytotoxic effects against certain cancer cell lines. Its interaction with biological systems is an area of ongoing investigation, particularly regarding its ability to influence cellular processes through reactive oxygen species generation .
The synthesis of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine typically involves several steps:
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine has several notable applications:
Studies have shown that vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine interacts with various substrates and materials. For instance:
Several compounds share structural similarities with vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Vanadyl Phthalocyanine | Phthalocyanine | Lacks phenoxy substituents; used primarily in electronics. |
Cobalt(II) Phthalocyanine | Phthalocyanine | Exhibits different electronic properties; used in sensors. |
Nickel(II) Phthalocyanine | Phthalocyanine | Known for stability in various environments; used in catalysis. |
Vanadium(IV) Oxide | Oxide | Different oxidation state; used in batteries and catalysts. |
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its combination of the vanadyl ion with multiple phenoxy groups which enhances its solubility and functional versatility compared to other phthalocyanines .